![molecular formula C14H20N2O4S B3952969 N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide](/img/structure/B3952969.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide
Overview
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It was first synthesized in the early 1990s as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mechanism of Action
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide selectively inhibits COX-2, an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. Moreover, this compound has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows researchers to study the specific role of COX-2 in various diseases. Moreover, this compound has been extensively studied and its pharmacokinetics and pharmacodynamics are well understood. However, this compound also has some limitations. It is a synthetic compound and may have off-target effects. Moreover, its efficacy and safety in humans are not well established.
Future Directions
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide has several potential future directions in scientific research. It can be further studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Moreover, this compound can be used as a tool compound to study the specific role of COX-2 in various diseases. Furthermore, this compound can be modified to develop more potent and selective COX-2 inhibitors with improved efficacy and safety profiles.
Scientific Research Applications
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide has been extensively used in scientific research as a selective COX-2 inhibitor. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. Moreover, this compound has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-methylpentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-5-10(2)14(18)15-12-6-8-13(9-7-12)21(19,20)16-11(3)17/h6-10H,4-5H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEYIKWVSGYNEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.